2-(2-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-(2-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and agriculture. The structure of this compound consists of a five-membered oxadiazole ring substituted with a 2-chlorophenyl group and a phenyl group.
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chlorobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(2-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can lead to the formation of carboxylic acid derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Scientific Research Applications
Mechanism of Action
The biological activity of 2-(2-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The compound’s anticancer activity is thought to involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes and the modulation of signaling pathways such as the PI3K/Akt pathway .
Comparison with Similar Compounds
2-(2-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(2-Chlorophenyl)-5-methyl-1,3,4-oxadiazole: This compound has a similar structure but with a methyl group instead of a phenyl group. It exhibits different biological activities and is used in different applications.
2-(2-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole: This isomer has the oxadiazole ring in a different position, leading to variations in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C14H9ClN2O |
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Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9ClN2O/c15-12-9-5-4-8-11(12)14-17-16-13(18-14)10-6-2-1-3-7-10/h1-9H |
InChI Key |
JXVBNSUTUSYBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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